molecular formula C8H15N B1580540 Dimethallylamine CAS No. 35000-15-8

Dimethallylamine

Cat. No. B1580540
CAS RN: 35000-15-8
M. Wt: 125.21 g/mol
InChI Key: LDCWGVLBCJEQMT-UHFFFAOYSA-N
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Description

Dimethallylamine (DMA) is an organic compound belonging to the class of amines. It is an aliphatic amine, and is a colorless, volatile liquid with an ammonia-like odor. It is an important intermediate in the manufacture of drugs, surfactants, and other chemicals. DMA is also used as a reagent in the synthesis of other compounds. It is used in the synthesis of dimethoxyethane and dimethyl sulfoxide, and is also used in the production of dimethyl sulfate.

Scientific Research Applications

Synthesis and Characterization

  • Dimethylallylamine bromide quaternary ammonium salts were synthesized using dimethylallylamine and bromoalkane. The reaction conditions were optimized, and the synthesized products were characterized using infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectrometry (Ru Yang, 2011).

Chemical Reactions and Synthesis

  • In the presence of a phase transfer catalyst, dimethylamine reacted with allyl chloride to give dimethylallylamine and dimethylammonium chloride, which were separated and used in the synthesis of diallyldimethylammonium chloride (DMDAAC), a product free from sodium chloride (Liu Jun-yan, 2004).

Application in Aminocarbonylations

Absorbent for Carbon Dioxide Capture

Photodissociation Studies

Detection of Dimethylamine Vapour

Influence on Wastewater Treatment

  • A study examined the influence of dimethylamine on the removal of organic pollution and nitrogen in wastewater, finding that concentrations lower than 40 mg/L had minimal impact, but higher concentrations significantly reduced treatment efficiency (N. Makisha, 2021).

properties

IUPAC Name

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCWGVLBCJEQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283635
Record name Dimethallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylallyl)amine

CAS RN

35000-15-8
Record name 35000-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 35000-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
A Crawshaw, AG Jones - Journal of Macromolecular Science …, 1972 - Taylor & Francis
… min to a solution of dimethallylamine (26.8 g, 0.214 mole) in dry benzene (100 ml) and the mixture heated at 50' for 3 hr. Dimethallylamine hydrochloride precipitated from the solution …
Number of citations: 10 www.tandfonline.com
ET Roe, JM Stutzman, D Swern - Journal of the American …, 1951 - ACS Publications
… in high yield (Table I) by the re-action of the appropriate acyl chlorides with monoalkenyl and dialkenyl amines, namely, allyl-amine, methallylamine, diallylamine and dimethallylamine. …
Number of citations: 3 pubs.acs.org
ALJ Beckwith, AK Ong, DH Solomon - Journal of Macromolecular …, 1975 - Taylor & Francis
… Both five-membered (11) and six-membered (12) cyclic radicals are similarly formed from the substituted dimethallylamine monomers (10, R = C2&, nC,H7, or methallyl). The splitting …
Number of citations: 41 www.tandfonline.com
CD Wagner, RH Brown, ED Peters - Journal of the American …, 1947 - ACS Publications
Most of the methodsproposed for determining tertiary aliphatic amines in the presence of pri-mary and secondaryamines have depended on the isolation and titration of unreacted …
Number of citations: 72 pubs.acs.org
GB Butler - Journal of the American Chemical Society, 1956 - ACS Publications
… of 37% formaldehyde to convert any unreacted bis-( dimethallylamino )-methane to methyldimethallylamine or a mixture of this amine and dimethallylamine, which easily could be …
Number of citations: 19 pubs.acs.org
CD Wagner, RH Brown, ED Peters - Journal of the American …, 1947 - ACS Publications
Until recently, the analysis of mixtures of pri-mary and secondary aliphatic amines has been dependent on relatively unsatisfactory methods involving the use of nitrous acid. Hawkins, …
Number of citations: 3 pubs.acs.org
GB Bachman, MT Atwood - Journal of the American Chemical …, 1956 - ACS Publications
… of 37% formaldehyde to convert any unreacted bis-( dimethallylamino )-methane to methyldimethallylamine or a mixture of this amine and dimethallylamine, which easily could be …
Number of citations: 8 pubs.acs.org
M Tamele, CJ Ott, KE Marple… - Industrial & Engineering …, 1941 - ACS Publications
… see-Butyl methallyl ether Allyl methallyl ether Methallylamine Dimethallylamine Trimethallylamine … quantity of dimethallylamine in a Carius tube at 100 C. for 2 hours. The mixture was …
Number of citations: 50 pubs.acs.org
B Yamada, T Saya, T Otsu - Die Makromolekulare Chemie …, 1982 - Wiley Online Library
… In the course of the addition reaction to dimethallylamine [bis(2-methylallyl)amine], however, 6- and 5-membered cyclic radicals were detected, and the a-methyl substitution seemed to …
Number of citations: 23 onlinelibrary.wiley.com
GB Butler, RL Goette - Journal of the American Chemical Society, 1952 - ACS Publications
Several new tertiary amines and unsaturated quaternary ammonium bromidescontaining the^-vinyloxyethyl group have been prepared and characterized. The unsaturatedquaternary …
Number of citations: 36 pubs.acs.org

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